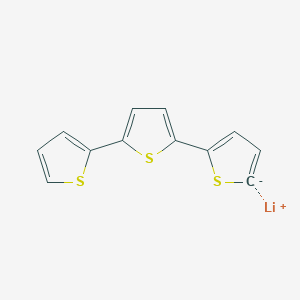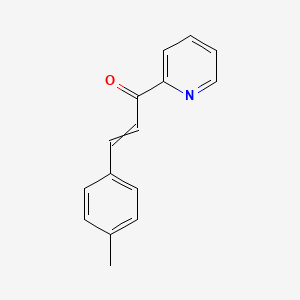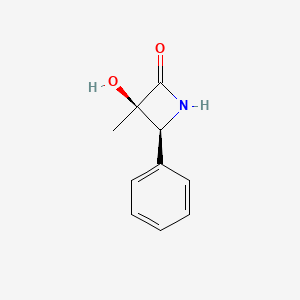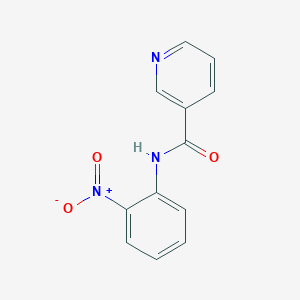
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphinan-1-ium core with phenyl and phenylsulfanyl substituents, making it an interesting subject for research in chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride typically involves the reaction of phenylphosphine with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new phosphine or sulfanyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism by which 1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phenyl and phenylsulfanyl groups can participate in π-π interactions, hydrogen bonding, and coordination with metal centers, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or catalysis of specific chemical reactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-1-(phenylsulfanyl)phosphinan-1-ium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
Phenylsulfanylphosphine: Similar in structure but lacks the chloride ion, affecting its reactivity and solubility.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphorus atom, used in various synthetic applications.
The uniqueness of this compound lies in its combination of phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity compared to other phosphine derivatives.
Propriétés
Numéro CAS |
183888-32-6 |
|---|---|
Formule moléculaire |
C17H20ClPS |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
1-phenyl-1-phenylsulfanylphosphinan-1-ium;chloride |
InChI |
InChI=1S/C17H20PS.ClH/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)19-17-12-6-2-7-13-17;/h1-2,4-7,10-13H,3,8-9,14-15H2;1H/q+1;/p-1 |
Clé InChI |
QEGBDBOKVSFAQF-UHFFFAOYSA-M |
SMILES canonique |
C1CC[P+](CC1)(C2=CC=CC=C2)SC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)


![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)




![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
